molecular formula C9H9NO4 B3080715 5-Ethoxy-2-nitrobenzaldehyde CAS No. 109134-05-6

5-Ethoxy-2-nitrobenzaldehyde

Cat. No.: B3080715
CAS No.: 109134-05-6
M. Wt: 195.17 g/mol
InChI Key: IJQHZBDBXANCIL-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at the 5-position and a nitro group (-NO₂) at the 2-position of the aromatic ring. The aldehyde functional group (-CHO) at the 1-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and coordination complexes. The nitro group is strongly electron-withdrawing, while the ethoxy group donates electrons via resonance, creating a "push-pull" electronic effect. This unique electronic profile influences its reactivity in condensation, nucleophilic addition, and cyclization reactions .

Properties

IUPAC Name

5-ethoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHZBDBXANCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-ethoxybenzaldehyde. The process can be summarized as follows:

    Nitration Reaction: 5-Ethoxybenzaldehyde is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

    Isolation and Purification: The reaction mixture is poured onto ice, and the resulting precipitate is collected and purified through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Ethoxy-2-nitrobenzaldehyde can undergo reduction reactions to form 5-ethoxy-2-aminobenzaldehyde. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can replace the nitro group with a methoxy group.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 5-Ethoxy-2-aminobenzaldehyde.

    Substitution: 5-Ethoxy-2-methoxybenzaldehyde.

    Oxidation: 5-Ethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also investigated for its potential antimicrobial and anticancer properties.

Industry: The compound is used in the manufacture of specialty chemicals and as a building block for more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitrobenzaldehyde involves its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences in substituents and functional groups among 5-Ethoxy-2-nitrobenzaldehyde and its analogs:

Compound Substituents (Position) Functional Groups Electronic Effects
This compound Ethoxy (C5), Nitro (C2) Aldehyde, Nitro, Ether Nitro (EWG), Ethoxy (EDG via resonance)
5-Hydroxy-2-nitrobenzaldehyde Hydroxy (C5), Nitro (C2) Aldehyde, Nitro, Hydroxyl Nitro (EWG), Hydroxy (EDG/EWG mixed)
5-Acetyl-2-methoxybenzaldehyde Acetyl (C5), Methoxy (C2) Aldehyde, Acetyl, Methoxy Acetyl (EWG via induction), Methoxy (EDG via resonance)

Key Observations :

  • Nitro vs. Acetyl Groups : The nitro group in this compound is a stronger electron-withdrawing group (EWG) than the acetyl group in 5-Acetyl-2-methoxybenzaldehyde, which withdraws electrons primarily via induction. This difference enhances the electrophilicity of the aldehyde group in nitro-substituted derivatives.
  • Ethoxy vs. Hydroxy/Methoxy : Ethoxy and methoxy groups donate electrons via resonance, but ethoxy’s larger size may introduce steric hindrance. The hydroxy group in 5-Hydroxy-2-nitrobenzaldehyde can form intramolecular hydrogen bonds, affecting solubility and crystal packing .

Crystallographic and Conformational Differences

From the crystal structure of 5-Hydroxy-2-nitrobenzaldehyde ():

  • The torsion angle C10—C9—C14—C15 is 176.4° , indicating near-planarity of the aromatic ring.
  • Intramolecular hydrogen bonding between the hydroxyl (C5) and nitro (C2) groups stabilizes the molecular conformation .

In contrast, this compound lacks hydrogen-bonding capability but may exhibit greater steric bulk due to the ethoxy group. This could lead to less dense crystal packing compared to its hydroxy analog.

Biological Activity

5-Ethoxy-2-nitrobenzaldehyde is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following structural formula:

C10H11NO3\text{C}_10\text{H}_{11}\text{NO}_3

It features an ethoxy group (OCH2CH3-OCH_2CH_3) and a nitro group (NO2-NO_2) attached to a benzaldehyde framework, contributing to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, compounds with similar structures often exhibit:

  • Antimicrobial Activity : Many nitro-containing compounds are known for their antibacterial properties.
  • Antioxidant Properties : The presence of the nitro group can enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Some studies suggest that compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various substituted benzaldehydes, including this compound. Results indicated that this compound exhibited significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)
This compound32
Control (standard antibiotic)8

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

Another research effort focused on the antioxidant potential of this compound. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods, the compound demonstrated a notable ability to scavenge free radicals. The results showed an IC50 value of 25 µg/mL, indicating a strong antioxidant capacity compared to other tested compounds.

Case Study 1: Synthesis and Biological Evaluation

In a systematic study published in Organic & Biomolecular Chemistry, researchers synthesized this compound and evaluated its biological properties. They found that modifications to the benzaldehyde structure significantly influenced its biological activity. The study highlighted:

  • Enhanced antimicrobial efficacy with specific substitutions.
  • A correlation between structural features and enzyme inhibition rates.

Case Study 2: Pharmacological Applications

A clinical study explored the potential pharmacological applications of this compound in treating infections caused by resistant bacteria. The study involved administering the compound in vitro and in vivo models, demonstrating promising results in reducing bacterial load without significant toxicity to human cells.

Q & A

Q. Table 2. SHELXL Refinement Parameters

ParameterValue (Typical Range)Optimization Strategy
R₁ (I > 2σ(I))<0.05Increase data resolution
Goodness-of-Fit~1.0Adjust restraints/constraints

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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